![molecular formula C26H21N3OS B2491711 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793854-28-0](/img/structure/B2491711.png)
3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines are a group of compounds that have shown pronounced cytotoxic activity . They are closely related to naturally occurring nucleosides and have unique stability .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The compound also contains benzyl and phenyl groups, which are aromatic and contribute to the compound’s overall stability and reactivity.Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its structural features. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the development of novel synthetic routes and characterization of pyrimidine derivatives, highlighting the versatility of the pyrimidine scaffold in organic synthesis. For instance, the synthesis of derivatives via reactions with different reagents has been explored to obtain compounds with potential antimicrobial properties. Studies such as those by Al-Haiza, Mostafa, and El-kady (2003) have demonstrated methods to obtain pyrimidinone derivatives with various functional groups, showcasing the adaptability of this core structure in synthetic chemistry (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
Biological Activities
The biological evaluation of pyrimidine derivatives has been a significant area of research, with studies investigating the antimicrobial and anticancer properties of these compounds. For example, El‐Wahab et al. (2015) synthesized heterocyclic compounds based on the pyrimidine structure, demonstrating good antimicrobial effects when incorporated into polyurethane varnish and printing ink, suggesting potential applications in protective coatings (H. A. El‐Wahab et al., 2015). Similarly, Gangjee et al. (2007) designed classical and nonclassical pyrimidine antifolates as potential dihydrofolate reductase inhibitors, highlighting their therapeutic potential in cancer treatment (A. Gangjee et al., 2007).
Applications in Materials Science
Research has also explored the application of pyrimidine derivatives in materials science, particularly in the development of organic electronic materials. Yin et al. (2016) synthesized pyrimidine-containing compounds exhibiting favorable electronic properties, suggesting their use in organic light-emitting devices (OLEDs). This work underscores the utility of pyrimidine derivatives in the field of electronic materials (Xiaojun Yin et al., 2016).
Corrosion Inhibition
The compound's applications extend to corrosion inhibition, where derivatives have been assessed for their effectiveness in protecting metals in acidic environments. Hou et al. (2019) investigated pyrimidine derivatives as corrosion inhibitors for mild steel, indicating the potential of these compounds in industrial applications (B. Hou et al., 2019).
Propriétés
IUPAC Name |
3-benzyl-2-benzylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c30-25-24-23(22(16-27-24)21-14-8-3-9-15-21)28-26(31-18-20-12-6-2-7-13-20)29(25)17-19-10-4-1-5-11-19/h1-16,27H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZIWYOEGEXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

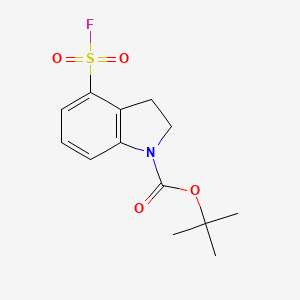
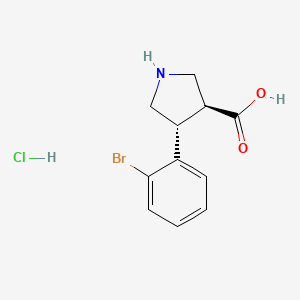
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
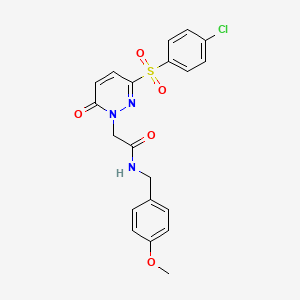
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
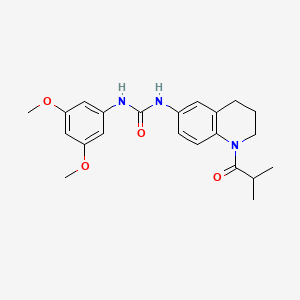
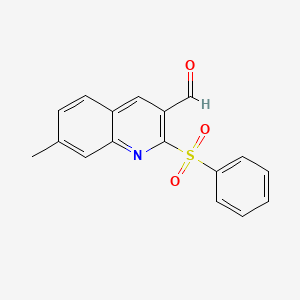
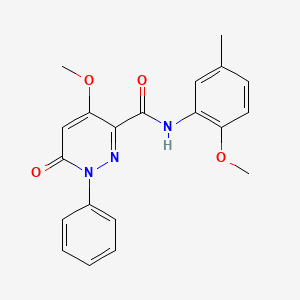
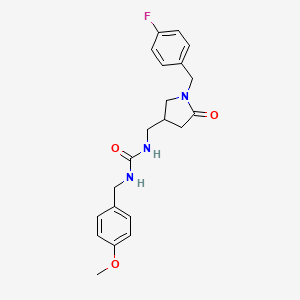
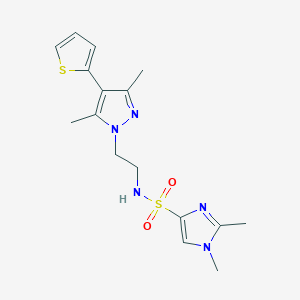
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)


![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)